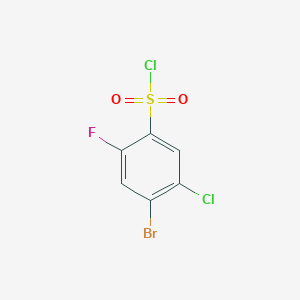

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2FO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPRKBFETGIANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233073 | |

| Record name | 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208075-41-5 | |

| Record name | 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-chloro-2-fluorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride" CAS number

An In-Depth Technical Guide to 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride

Executive Summary

This compound, identified by CAS Number 1208075-41-5, is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry and drug discovery.[1][2][3][] Its unique substitution pattern, featuring three distinct halogen atoms (Br, Cl, F), offers a versatile scaffold for generating diverse molecular libraries with tunable physicochemical properties. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its core applications in the development of targeted therapeutics, detailed experimental protocols for its use, and a thorough safety profile. The primary audience for this document includes researchers, synthetic chemists, and drug development professionals seeking to leverage this reagent for structure-activity relationship (SAR) studies and the synthesis of novel bioactive compounds, including its emerging role in the field of protein degradation.[1]

Introduction: A Versatile Tool for Medicinal Chemistry

Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the construction of sulfonamides—a privileged functional group found in a vast array of FDA-approved drugs. The specific compound, this compound, is of particular interest due to its trifunctional halogenation. Each halogen atom provides a potential handle for further chemical modification (e.g., through cross-coupling reactions) and systematically modulates the electronic and lipophilic properties of the resulting sulfonamide derivatives.

The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the bromo group, significantly influences the reactivity of the sulfonyl chloride group and the properties of its derivatives, such as the acidity of the sulfonamide N-H proton, membrane permeability, and metabolic stability.[5] These attributes make it an exemplary tool for medicinal chemists conducting SAR studies aimed at optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[5]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in a laboratory setting. Key identifying and physicochemical data are summarized below.

| Property | Value | Reference |

| CAS Number | 1208075-41-5 | [1][2][3] |

| Molecular Formula | C₆H₂BrCl₂FO₂S | [1][2] |

| Molecular Weight | 307.95 g/mol | [1][2] |

| IUPAC Name | 4-bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride | [6] |

| Appearance | Solid (Crystals or powder, white to pale yellow) | [7] |

| Purity | Typically ≥97% | [1][6] |

| Canonical SMILES | O=S(=O)(Cl)C1=CC(Cl)=C(Br)C=C1F | [6] |

| InChI Key | VNPRKBFETGIANP-UHFFFAOYSA-N | [6] |

Synthesis Pathway: Chlorosulfonation

The plausible synthetic precursor would be 1-bromo-2-chloro-5-fluorobenzene. The reaction proceeds by treating this substrate with an excess of chlorosulfonic acid.

Caption: Plausible synthesis of the target compound via chlorosulfonation.

This reaction is typically performed at controlled temperatures (e.g., 0 to 100°C) and may be carried out in a halogenated solvent.[8] The workup procedure involves carefully quenching the reaction mixture, followed by extraction and purification to isolate the desired sulfonyl chloride.[9]

Core Application: Building Block for SAR Studies

The primary utility of this compound is its role as a versatile building block for creating libraries of N-substituted sulfonamides. This is achieved through a straightforward nucleophilic substitution reaction with a wide range of primary or secondary amines.[5]

The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group and forming a stable sulfonamide bond. This reaction is fundamental to SAR exploration, as it allows for the systematic introduction of diverse R-groups to probe the steric and electronic requirements of a biological target, such as the active site of a kinase.[5]

Caption: Workflow for synthesizing sulfonamide libraries for SAR studies.

A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[5] The resulting sulfonamide library can then be screened for biological activity, and the data used to build a model of the structure-activity relationships governing target engagement.

Experimental Protocols & Handling

General Protocol for Sulfonamide Synthesis

The following is a representative, step-by-step methodology for the synthesis of N-substituted 4,5-dichloro-2-fluorobenzenesulfonamides, adapted for the title compound.

-

Reaction Setup: To a solution of a selected primary or secondary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the final sulfonamide.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety.

-

Handling: Use this chemical in a well-ventilated area or under a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid breathing dust, fumes, or vapors.[12] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10][11] This compound is moisture-sensitive; exposure to water can cause hydrolysis of the sulfonyl chloride group.[13] It should be stored locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[11][14]

Safety and Hazard Profile

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and serious eye damage.[6] All personnel handling this chemical must be fully aware of its hazards and follow all prescribed safety precautions.

| Hazard Information | Details | Reference |

| Signal Word | Danger | [6][12] |

| Pictograms | GHS05 (Corrosive), GHS07 (Harmful/Irritant) | [6] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [6][12] |

| H302: Harmful if swallowed. | [6] | |

| H312: Harmful in contact with skin. | [6] | |

| H332: Harmful if inhaled. | [6] | |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. | [6][12] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [11][12] | |

| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [11][12] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] | |

| P310: Immediately call a POISON CENTER or doctor/physician. | [12] | |

| P405: Store locked up. | [11][12] | |

| P501: Dispose of contents/container to an approved waste disposal plant. | [11] |

Conclusion

This compound is a high-value, multi-functionalized reagent for advanced chemical synthesis. Its strategic combination of halogens on a benzenesulfonyl chloride scaffold provides medicinal chemists with a powerful tool for generating diverse compound libraries. By enabling fine-tuning of molecular properties, it facilitates the crucial process of lead optimization in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. Adherence to strict safety and handling protocols is mandatory when working with this corrosive and reactive compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1208075-41-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 4-Bromo-2-fluorobenzenesulfonyl chloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 9. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

"4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride" molecular weight

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1208075-41-5), a halogenated aromatic sulfonyl chloride. With a molecular weight of approximately 307.95 g/mol , this compound serves as a critical and versatile building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern offers a scaffold for fine-tuning the physicochemical and pharmacokinetic properties of lead compounds through Structure-Activity Relationship (SAR) studies. This document details the compound's physicochemical properties, outlines a general synthetic strategy, discusses its application in the synthesis of targeted libraries such as kinase inhibitors, provides a detailed experimental protocol for sulfonamide formation, and summarizes essential safety and handling procedures. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction

This compound is a polysubstituted aromatic sulfonyl chloride. The sulfonyl chloride functional group is highly reactive and serves as a key electrophile for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The specific arrangement of bromo, chloro, and fluoro substituents on the benzene ring is not accidental; it provides a unique electronic and steric profile that medicinal chemists can exploit. The electron-withdrawing nature of the halogens significantly influences the reactivity of the sulfonyl chloride and the properties of its derivatives, such as the acidity of the resulting sulfonamide N-H proton, which can be critical for target binding.[1] Consequently, this reagent is increasingly utilized as a valuable building block for creating focused libraries of compounds for screening and SAR exploration, particularly in the development of protein degraders and kinase inhibitors.[1][2]

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 307.94 g/mol | [3] |

| 307.95 g/mol | [2][][5][6] | |

| 307.96 g/mol | [7] | |

| Molecular Formula | C₆H₂BrCl₂FO₂S | [2][3][7] |

| CAS Number | 1208075-41-5 | [2][3][5][7] |

| IUPAC Name | This compound | [3] |

| Physical State | Solid | [3] |

| Typical Purity | ≥ 97% | [2][3] |

| Canonical SMILES | O=S(=O)(Cl)C1=CC(Cl)=C(Br)C=C1F | [3][5] |

| InChI Key | VNPRKBFETGIANP-UHFFFAOYSA-N | [3] |

General Synthetic Approach

Aryl sulfonyl chlorides are typically synthesized via the chlorosulfonation of the corresponding aromatic precursor. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the ring. While specific, optimized protocols for this compound are proprietary, a generalized and chemically sound approach involves the reaction of 1-bromo-2-chloro-4-fluorobenzene with chlorosulfonic acid. The directing effects of the halogen substituents guide the position of the incoming chlorosulfonyl group.

Caption: General synthesis pathway for an aryl sulfonyl chloride.

Core Application: Structure-Activity Relationship (SAR) Studies

The primary utility of this compound in drug discovery is as a scaffold for building libraries of N-substituted sulfonamides to probe SAR.[1] The sulfonyl chloride group readily reacts with primary and secondary amines to form a stable sulfonamide linkage. By varying the amine input, researchers can systematically modify the R-group to explore its impact on biological activity.

Causality in SAR:

-

Modulation of Potency: The amine R-group can be tailored to interact with specific pockets or residues in a biological target (e.g., an enzyme active site), thereby increasing binding affinity and potency.

-

Tuning Physicochemical Properties: The choice of amine influences key drug-like properties such as solubility, lipophilicity (logP), and metabolic stability. The inherent electron-withdrawing nature of the halogenated ring already provides a metabolic "hard spot," and this can be complemented by the choice of the amine.[1]

-

Vectorial Exploration: The sulfonamide nitrogen provides a point for vectorial exploration of the surrounding chemical space of a binding site, allowing chemists to "grow" the molecule in a desired direction to achieve optimal interactions.

The following workflow illustrates a typical SAR exploration cycle using this building block.

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocol: Synthesis of an N-Aryl Sulfonamide

This protocol describes a representative procedure for the reaction of this compound with a generic primary amine (e.g., aniline) to form the corresponding sulfonamide. This reaction is foundational for the SAR studies discussed previously.[1]

Materials:

-

This compound (1.0 eq)

-

Aniline (or other primary/secondary amine) (1.1 eq)

-

Triethylamine (TEA) or Pyridine (non-nucleophilic base) (1.5 eq)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

-

Separatory funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the sulfonyl chloride in anhydrous DCM (approx. 0.1 M concentration). Begin stirring the solution at room temperature.

-

Amine Addition: In a separate vial, dissolve the selected amine (1.1 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM.

-

Reaction Execution: Add the amine/base solution dropwise to the stirring solution of the sulfonyl chloride over 5-10 minutes. Rationale: The base is crucial to neutralize the HCl byproduct generated, driving the reaction to completion.[1]

-

Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed (typically 2-16 hours).

-

Work-up:

-

Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes excess base and amine, while the bicarbonate wash removes any remaining acidic impurities.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-substituted sulfonamide.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires careful handling.

Hazard Identification:

-

GHS Pictograms: GHS05 (Corrosive), GHS07 (Harmful/Irritant).[3]

-

Hazard Statements:

-

Reactivity: Reacts with water and nucleophiles (e.g., alcohols, amines). Contact with moisture will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, releasing corrosive HCl gas.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9][10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat.[9][10]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Do not breathe dust or fumes.[3][10]

Handling and Storage:

-

Handling: Handle in accordance with good industrial hygiene and safety procedures. Wash hands thoroughly after handling.[3][11]

-

Storage: Store locked up in a tightly closed container.[5][10] Keep in a dry, cool, and well-ventilated place under an inert atmosphere.[5][11] Recommended storage temperature is 2-8°C.[5]

-

Incompatibilities: Keep away from water, strong bases, alcohols, and strong oxidizing agents.[11]

Conclusion

This compound is a high-value chemical intermediate with a precise molecular weight of ~307.95 g/mol . Its utility extends far beyond its basic chemical identity; it is a strategically designed tool for medicinal chemists. The compound's predictable reactivity and the unique electronic properties imparted by its halogenated ring make it an excellent starting point for the systematic synthesis of sulfonamide libraries. By enabling rigorous Structure-Activity Relationship exploration, it plays a vital role in the complex, iterative process of designing and optimizing novel therapeutic agents. Adherence to strict safety protocols is mandatory when handling this corrosive and reactive compound.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1208075-41-5|4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. Chemscene ChemScene | this compound | Fisher Scientific [fishersci.com]

- 7. 1208075-41-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Scaffolds

In the landscape of contemporary medicinal chemistry and drug development, the strategic use of highly functionalized aromatic building blocks is paramount. These scaffolds provide a rich three-dimensional chemical space, enabling the fine-tuning of steric and electronic properties essential for potent and selective molecular interactions with biological targets. 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride emerges as a compound of significant interest, offering a unique combination of reactive and modulatory functionalities. Its trifecta of halogen substituents—bromo, chloro, and fluoro—on a benzenesulfonyl chloride core presents a versatile platform for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important research chemical, with a focus on its utility for professionals in drug discovery.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and comparison to analogous compounds.

Core Structural Features

The molecular structure of this compound is characterized by a benzene ring substituted with four distinct functional groups. The sulfonyl chloride group is a highly reactive electrophilic center, primed for nucleophilic attack. The three halogen atoms each impart distinct electronic and steric influences on the ring, affecting its reactivity and the properties of its derivatives. The fluorine atom at the 2-position, ortho to the sulfonyl chloride, has a strong electron-withdrawing inductive effect. The chlorine and bromine atoms at the 5- and 4-positions, respectively, also contribute to the electrophilic nature of the aromatic ring.

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1";

"C1" -- "S"; "S" -- "O1" [style=double]; "S" -- "O2" [style=double]; "S" -- "Cl1"; "C2" -- "F"; "C5" -- "Cl2"; "C4" -- "Br"; }

Figure 1: Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 1208075-41-5 | Chemical Supplier Databases[][2][3] |

| Molecular Formula | C₆H₂BrCl₂FO₂S | Chemical Supplier Databases[][3] |

| Molecular Weight | 307.95 g/mol | Chemical Supplier Databases[] |

| Physical State | Solid (predicted) | Based on similar compounds |

| Melting Point | Not available (likely >60 °C) | Estimated from similar compounds like 4-Bromo-2-fluorobenzenesulfonyl chloride (62.5-68.5 °C)[4] |

| Boiling Point | Not available | --- |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF). Reacts with protic solvents (e.g., water, alcohols). | General reactivity of sulfonyl chlorides |

| Purity | Typically >97% | Commercial Suppliers[3] |

Synthesis and Manufacturing

The synthesis of polysubstituted benzenesulfonyl chlorides like this compound is a multi-step process that requires careful control of reaction conditions. A plausible and widely applicable synthetic route involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction.[5][6][7]

Proposed Synthetic Pathway

The synthesis logically begins with the preparation of the requisite aniline, 4-bromo-5-chloro-2-fluoroaniline.

"Start" [label="4-Bromo-5-chloro-2-fluoroaniline"]; "Diazotization" [label="Diazotization\n(NaNO₂, aq. HCl, 0-5 °C)"]; "Diazonium" [label="Arenediazonium Salt Intermediate"]; "Sandmeyer" [label="Sandmeyer-type Reaction\n(SO₂, CuCl₂ catalyst)"]; "Product" [label="this compound", style=filled, fillcolor="#FBBC05"];

"Start" -> "Diazotization" [label="Step 1"]; "Diazotization" -> "Diazonium"; "Diazonium" -> "Sandmeyer" [label="Step 2"]; "Sandmeyer" -> "Product"; }

Figure 2: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Diazotization of 4-Bromo-5-chloro-2-fluoroaniline

-

To a stirred solution of 4-bromo-5-chloro-2-fluoroaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

-

The temperature is carefully maintained below 5 °C throughout the addition.

-

The reaction mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer-type Chlorosulfonylation

-

In a separate reaction vessel, a solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0-5 °C.

-

A catalytic amount of copper(II) chloride is added to this solution.

-

The freshly prepared diazonium salt solution from Step 1 is then added portion-wise to the sulfur dioxide solution, with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

-

The reaction is quenched by pouring it onto ice-water, and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it a valuable tool for introducing the substituted phenylsulfonyl moiety into target molecules.

Reaction with Amines to Form Sulfonamides

The most prominent reaction of this compound is its reaction with primary and secondary amines to form stable sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

"Reagent" [label="R¹R²NH"]; "SulfonylChloride" [label="Ar-SO₂Cl"]; "Product" [label="Ar-SO₂NR¹R²"]; "HCl" [label="HCl"];

"Reagent" -> "Product" [label="+"]; "SulfonylChloride" -> "Product" [label="+"]; "Product" -> "HCl" [label="+"]; }

Figure 3: General reaction for sulfonamide formation.

This reaction is highly efficient and proceeds under mild conditions, making it a cornerstone of medicinal chemistry for the synthesis of biologically active sulfonamides. The resulting sulfonamide linkage is robust and metabolically stable, a desirable feature in drug candidates.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a particularly attractive building block in drug discovery, most notably in the design of Proteolysis Targeting Chimeras (PROTACs).

A Key Component in PROTAC Linker Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal machinery.[8] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex.

This compound is classified as a "Protein Degrader Building Block," indicating its intended use in the synthesis of PROTACs. The sulfonyl chloride can be reacted with an amine-functionalized linker to attach the substituted phenylsulfonyl group. The bromine atom on the ring then serves as a handle for further functionalization, often through cross-coupling reactions, to attach the E3 ligase ligand or the target protein binder. The fluorine and chlorine atoms on the ring can influence the physicochemical properties of the linker, such as its conformation and solubility, which can be fine-tuned to optimize PROTAC activity.[9][10][11]

"BuildingBlock" [label="4-Bromo-5-chloro-2-\nfluorobenzenesulfonyl chloride"]; "LinkerAmine" [label="Amine-functionalized\nLinker"]; "SulfonamideLinker" [label="Substituted Phenylsulfonyl\nLinker Intermediate"]; "CrossCoupling" [label="Cross-Coupling Reaction\n(e.g., Suzuki, Buchwald-Hartwig)"]; "PROTAC" [label="Final PROTAC Molecule", style=filled, fillcolor="#FBBC05"]; "E3LigaseLigand" [label="E3 Ligase Ligand"]; "TargetProteinBinder" [label="Target Protein Binder"];

"BuildingBlock" -> "SulfonamideLinker"; "LinkerAmine" -> "SulfonamideLinker"; "SulfonamideLinker" -> "CrossCoupling"; "CrossCoupling" -> "PROTAC"; "E3LigaseLigand" -> "PROTAC"; "TargetProteinBinder" -> "PROTAC"; }

Figure 4: Role in PROTAC synthesis.

Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be observed when handling this compound.

-

Corrosive: The compound is a sulfonyl chloride and is corrosive. It will react with moisture to produce hydrochloric acid and the corresponding sulfonic acid.

-

Irritant: It is an irritant to the skin, eyes, and respiratory system.

-

Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in modern drug discovery. Its unique combination of a reactive sulfonyl chloride group and a polysubstituted aromatic ring makes it an ideal starting material for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. A thorough understanding of its chemical properties, synthesis, and reactivity will empower researchers to fully leverage its potential in the development of novel therapeutics.

References

- 2. 1208075-41-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-Bromo-2-fluorobenzenesulfonyl chloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.mpg.de [pure.mpg.de]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chempep.com [chempep.com]

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride (CAS No. 1208075-41-5). As a polysubstituted aromatic compound, its structural elucidation relies heavily on the precise interpretation of ¹H, ¹³C, and ¹⁹F NMR data. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering a detailed examination of the theoretical principles, predicted spectral data, a robust experimental protocol for data acquisition, and a logical framework for spectral interpretation. While specific, publicly available experimental spectra for this exact molecule are limited, this guide synthesizes data from analogous structures and first-principle analysis to provide a reliable predictive model for its characterization.

Introduction: The Compound and the Challenge

This compound is a halogenated aryl sulfonyl chloride.[1][2][3] Compounds of this class are valuable building blocks in organic synthesis and medicinal chemistry, often utilized for the construction of complex molecular architectures.[1][4] The precise arrangement of four distinct substituents on the benzene ring—a sulfonyl chloride, a fluorine, a chlorine, and a bromine atom—creates a unique electronic and steric environment.

Unambiguous structural confirmation is paramount for its use in any synthetic application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose. However, the low symmetry of the molecule and the presence of a spin-active fluorine nucleus (¹⁹F) result in complex spectra. This guide explains the causality behind these complexities and provides a clear path to accurate interpretation.

Molecular Structure and Predicted NMR Landscape

The structure of this compound features a benzene ring with no elements of symmetry. Consequently, all six aromatic carbons and both aromatic protons are chemically non-equivalent. This predicts the appearance of two distinct signals in the ¹H NMR spectrum and six distinct signals in the ¹³C NMR spectrum. The single fluorine atom will give rise to one signal in the ¹⁹F NMR spectrum.

.dot

Caption: Molecular structure of this compound.

Guiding Principles: Interpreting the Spectra

A thorough understanding of how each substituent influences the magnetic environment of the nuclei is critical. The sulfonyl chloride (-SO₂Cl) group is a powerful electron-withdrawing group, significantly deshielding ortho and para positions. The halogens (-F, -Cl, -Br) exert both an inductive electron-withdrawing effect and a resonance electron-donating effect.

¹H NMR Spectrum: A Tale of Two Protons

The two aromatic protons, H-3 and H-6, are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm.[5][6][7]

-

Chemical Shifts (δ): The precise chemical shifts are determined by the cumulative electronic effects of the substituents. H-6 is ortho to the strongly deshielding -SO₂Cl group, suggesting it will appear at a higher frequency (further downfield) than H-3.

-

Splitting Patterns (Multiplicity): The signals for H-3 and H-6 will not be simple singlets. They will exhibit splitting due to spin-spin coupling with each other and, crucially, with the ¹⁹F nucleus.

-

H-H Coupling: H-3 and H-6 are separated by four bonds (meta to each other). This results in a small meta-coupling (⁴J_HH), typically in the range of 2-3 Hz.[7]

-

H-F Coupling: The fluorine atom will also couple to both protons. H-3 is ortho to the fluorine (a three-bond coupling, ³J_HF), which is typically the largest H-F coupling in aromatic systems (around 8-10 Hz). H-6 is para to the fluorine (a five-bond coupling, ⁵J_HF), which is much smaller (0-2 Hz) and may not always be resolved.[8]

-

Therefore, the signal for H-3 is predicted to be a doublet of doublets (dd) due to a large ortho coupling to fluorine and a smaller meta coupling to H-6. The signal for H-6 is also expected to be a doublet of doublets (dd) , though one of the splittings (from the para H-F coupling) may be very small.

¹³C NMR Spectrum: The Power of Fluorine Coupling

The six unique aromatic carbon atoms will resonate between 120-150 ppm.[6] The key to assigning these signals lies in observing the carbon-fluorine (C-F) coupling constants.

-

Chemical Shifts (δ): The carbon directly attached to fluorine (C-2) will be significantly shifted downfield due to fluorine's high electronegativity. The carbons bonded to the other halogens (C-4, C-5) and the sulfonyl chloride group (C-1) will also show distinct shifts. The "heavy atom effect" of bromine may cause the C-4 signal to appear further upfield than predicted by electronegativity alone.[9]

-

C-F Coupling: Every carbon signal in the aromatic region will be split into a doublet by the fluorine atom. The magnitude of this coupling (J_CF) is highly dependent on the number of bonds separating the carbon and fluorine atoms, providing an invaluable tool for assignment:

-

¹J_CF (C-2): Large, typically 240-260 Hz.

-

²J_CF (C-1, C-3): Smaller, around 20-30 Hz.

-

³J_CF (C-4, C-6): Smaller still, around 5-10 Hz.

-

⁴J_CF (C-5): The smallest, typically 0-3 Hz.

-

¹⁹F NMR Spectrum: A Window into the Aromatic System

The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making ¹⁹F NMR a rapid and informative experiment.

-

Chemical Shift (δ): A single resonance is expected. The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other ring substituents.[10]

-

Splitting Pattern: The ¹⁹F signal will be split by the neighboring protons. It will be coupled to H-3 (ortho, ³J_FH ≈ 8-10 Hz) and H-6 (para, ⁵J_FH ≈ 0-2 Hz). This will result in a doublet of doublets (dd) or a more complex multiplet.

Predicted NMR Data Summary

The following table consolidates the predicted NMR data based on the principles outlined above. The chemical shift values are estimates based on analogous structures and established substituent effects.[11][12]

| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-3 | 7.40 - 7.60 | dd | ³J_HF ≈ 8-10; ⁴J_HH ≈ 2-3 |

| H-6 | 7.90 - 8.10 | dd | ⁴J_HH ≈ 2-3; ⁵J_HF ≈ 0-2 | |

| ¹³C | C-1 | 135 - 140 | d | ²J_CF ≈ 20-25 |

| C-2 | 158 - 163 | d | ¹J_CF ≈ 250-260 | |

| C-3 | 118 - 122 | d | ²J_CF ≈ 20-25 | |

| C-4 | 125 - 130 | d | ³J_CF ≈ 5-10 | |

| C-5 | 130 - 135 | d | ⁴J_CF ≈ 0-3 | |

| C-6 | 128 - 132 | d | ³J_CF ≈ 5-10 | |

| ¹⁹F | F-2 | -105 to -115 | dd | ³J_FH ≈ 8-10; ⁵J_FH ≈ 0-2 |

A Self-Validating Experimental Protocol

Acquiring high-quality, interpretable data requires a methodical approach to both sample preparation and instrument setup. The causality behind each step is crucial for ensuring the resulting data is a valid representation of the molecular structure.

.dot

Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Methodology

-

Sample Preparation:

-

Solvent Choice: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm, which is unlikely to overlap with the aromatic signals of interest.

-

Concentration: Dissolve approximately 15-20 mg of this compound in 0.6 mL of the deuterated solvent. This concentration provides a good signal-to-noise ratio for all nuclei without causing significant line broadening.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

General: Lock onto the deuterium signal of the solvent. Tune and shim the probe for optimal magnetic field homogeneity. Maintain a constant temperature (e.g., 298 K).

-

¹H Acquisition:

-

Use a standard single-pulse experiment.

-

Set a spectral width of ~16 ppm centered around 6 ppm.

-

Acquisition time: ~3-4 seconds.

-

Number of scans: 16-32 scans for a good signal-to-noise ratio.

-

-

¹⁹F Acquisition:

-

Use a standard single-pulse experiment with proton decoupling turned OFF to observe H-F couplings.

-

Set a wide spectral width (~200 ppm) initially to locate the signal, then narrow it for better resolution.

-

Number of scans: 32-64 scans.

-

-

¹³C Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of ~250 ppm.

-

Number of scans: A higher number of scans (≥1024) is required due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of ~0.3 Hz to improve the signal-to-noise ratio.

-

Perform Fourier transformation, followed by careful manual phase and baseline correction.

-

Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm. The ¹⁹F spectrum should be referenced relative to an external standard like CFCl₃.

-

Data Interpretation and Structural Validation

The final step is to correlate the processed data with the known structure, using the predicted patterns as a guide. This process is self-validating; if the observed couplings and shifts match the predictions, confidence in the structural assignment is high.

.dot

Caption: Key NMR spin-spin coupling interactions for structural assignment.

-

Assign ¹H Signals: Identify the two doublet of doublets in the aromatic region. The signal with the larger splitting (~8-10 Hz) will correspond to H-3, due to the strong ortho coupling to fluorine. The other signal will be H-6. The smaller meta-coupling (~2-3 Hz) should be common to both signals.

-

Assign ¹³C Signals: The most straightforward assignment is C-2, which will exhibit a very large ¹J_CF coupling constant (~250 Hz). The other carbons can be assigned by the magnitude of their C-F couplings, following the trend ¹J > ²J > ³J > ⁴J.

-

Cross-Validation: The coupling constants measured in the ¹H spectrum should match those observed in the ¹⁹F spectrum, providing a powerful cross-validation of the assignments. For instance, the ³J_HF value measured from the splitting of the H-3 signal must be identical to the ³J_FH value measured from the splitting of the ¹⁹F signal.

-

(Optional) 2D NMR: For absolute confirmation, 2D NMR experiments can be employed. An HSQC spectrum would correlate H-3 and H-6 directly to their attached carbons, C-3 and C-6, respectively. An HMBC spectrum would show long-range correlations (2-3 bonds), for example, from H-3 to C-2, C-4, and C-5, solidifying the entire structural assignment.

Conclusion

The NMR spectroscopic characterization of this compound is a non-trivial but entirely manageable task. A logical, principles-based approach allows for the confident prediction and interpretation of its complex spectra. The key to unlocking the structure lies in the systematic analysis of spin-spin coupling constants, particularly the various through-bond couplings involving the ¹⁹F nucleus. By following the robust experimental and interpretive framework detailed in this guide, researchers can achieve unambiguous structural validation, ensuring the integrity of this important chemical building block in their scientific endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1208075-41-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. echemi.com [echemi.com]

- 4. 1208075-41-5|4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a polyhalogenated aromatic sulfonyl chloride, a class of compounds frequently utilized as reactive intermediates in medicinal and materials chemistry. Accurate structural verification and purity assessment are paramount for its effective use. Mass spectrometry (MS) serves as a definitive analytical tool for this purpose, but the compound's unique combination of reactive and isotopic features presents a distinct analytical challenge. This guide provides an in-depth examination of the mass spectrometric behavior of this molecule. We will explore the theoretical underpinnings of its complex isotopic signature, detail field-proven analytical workflows for acquiring high-quality data, and elucidate the predictable fragmentation pathways under electron ionization. This document is structured to provide both a theoretical foundation and a practical framework for the confident characterization of this and structurally related compounds.

Section 1: The Foundation: Theoretical Mass and Isotopic Profile

Before any analysis, a thorough understanding of the target molecule's theoretical mass and isotopic distribution is essential. This predictive step is the first line of validation for any acquired spectral data. The molecule's structure, featuring one bromine and two chlorine atoms (one on the ring, one in the sulfonyl chloride group), guarantees a highly characteristic and complex isotopic pattern that is an unambiguous identifier.

The natural abundance of the key isotopes dictates this pattern.[1][2]

| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |

| Bromine | ⁷⁹Br | 78.918337 | 50.69 |

| ⁸¹Br | 80.916291 | 49.31 | |

| Chlorine | ³⁵Cl | 34.968853 | 75.77 |

| ³⁷Cl | 36.965903 | 24.23 | |

| Sulfur | ³²S | 31.972071 | 95.02 |

| ³⁴S | 33.967867 | 4.21 |

The molecular formula is C₆H₂BrCl₂FO₂S . The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁶O, ³²S), is 306.8320 Da .

The combination of one bromine atom (M/M+2 ratio of ~1:1) and two chlorine atoms (M/M+2/M+4 ratio of ~9:6:1) creates a convoluted and distinctive cluster of peaks for the molecular ion.[3][4] The predicted isotopic distribution for the molecular ion [C₆H₂⁷⁹Br³⁵Cl₂¹⁹F¹⁶O₂³²S]⁺• and its isotopologues is summarized below.

| Ion | m/z (Nominal) | m/z (Exact) | Relative Intensity (%) | Key Isotopic Composition |

| M | 307 | 306.8320 | 76.5 | ⁷⁹Br, ²x³⁵Cl |

| M+2 | 309 | 308.8290 | 100.0 | ⁸¹Br, ²x³⁵Cl & ⁷⁹Br, ¹x³⁵Cl, ¹x³⁷Cl |

| M+4 | 311 | 310.8261 | 47.7 | ⁸¹Br, ¹x³⁵Cl, ¹x³⁷Cl & ⁷⁹Br, ²x³⁷Cl |

| M+6 | 313 | 312.8231 | 7.7 | ⁸¹Br, ²x³⁷Cl |

Note: Intensities are calculated based on isotopic abundances and may vary slightly in experimental data. The M+2 peak is predicted to be the base peak within the isotopic cluster.

Section 2: The Experimental Approach: Acquiring High-Quality Mass Spectra

The reactive nature of the sulfonyl chloride moiety necessitates careful consideration of the analytical technique to prevent degradation and ensure data integrity.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this type of volatile, thermally stable compound.

Ionization Technique: The Causality of Choice

-

Electron Ionization (EI): This is the workhorse technique for GC-MS. The high energy of electron impact (typically 70 eV) induces extensive and reproducible fragmentation.[6][7] This creates a detailed "fingerprint" spectrum ideal for structural elucidation and library matching. The primary risk is that this high energy may lead to such efficient fragmentation that the molecular ion peak becomes very weak or is completely absent.

-

Chemical Ionization (CI): As a "softer" ionization technique, CI is the ideal complement to EI. It uses a reagent gas (e.g., methane) to produce protonated molecules [M+H]⁺ or adducts. This process imparts less energy to the analyte, resulting in minimal fragmentation and a strong signal corresponding to the molecular weight.[8] Using CI is a self-validating step to definitively confirm the molecular mass that may be ambiguous in the EI spectrum.

Recommended GC-MS Protocol

Due to the reactivity of sulfonyl chlorides, direct analysis is possible but may lead to degradation in the injector or on the column.[5] An alternative, more robust method involves derivatization, for instance, by reacting the sulfonyl chloride with an amine to form a more stable sulfonamide.[9][10] However, for direct analysis of the title compound, the following protocol provides a solid starting point.

Step-by-Step Protocol for Direct GC-EI-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a dry, aprotic solvent like Dichloromethane or Acetonitrile. Ensure the solvent is of high purity to avoid extraneous peaks.

-

Instrument Configuration:

-

GC System:

-

Injector: Split/Splitless type, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 250 °C. A lower temperature may reduce thermal degradation, but a higher one ensures efficient volatilization.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent, is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[9][11]

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: Hold at 300 °C for 5 minutes.

-

-

-

MS System (Quadrupole or TOF):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 450 to ensure capture of both low-mass fragments and the full molecular ion cluster.

-

Solvent Delay: Set a solvent delay (e.g., 3-4 minutes) to prevent the filament from being saturated by the solvent peak.

-

-

-

Data Acquisition & Analysis: Acquire the data in full scan mode. Analyze the resulting total ion chromatogram (TIC) to identify the analyte peak and extract its corresponding mass spectrum. Compare the experimental spectrum's isotopic pattern and fragmentation with the theoretical predictions.

Section 3: Data Interpretation: Elucidating Fragmentation Pathways

The EI mass spectrum of this compound is predicted to be rich with information. The fragmentation is driven by the stability of the resulting cations and neutral losses, governed by established chemical principles.[6][7]

Primary Fragmentation Mechanisms

The molecular ion (M⁺•, m/z 307 cluster) will undergo several predictable primary fragmentations:

-

Loss of Sulfonyl Chlorine (Cleavage of S-Cl bond): This is often a facile cleavage in sulfonyl chlorides.[8] The loss of a chlorine radical (•Cl, 35 Da) leads to the formation of the aroylium-type cation at m/z 272 (for ³⁵Cl loss). This fragment ion, [C₆H₂BrClFO₂S]⁺, will still contain one bromine and one chlorine atom, exhibiting a characteristic M'/M'+2/M'+4 pattern with a ~3:4:1 ratio.

-

Loss of Sulfur Dioxide (Rearrangement & Elimination): A common fragmentation pathway for aromatic sulfonyl compounds involves the elimination of a neutral SO₂ molecule (64 Da).[12][13] This rearrangement would lead to an ion at m/z 243, [C₆H₂BrCl₂F]⁺•. This fragment retains all halogen atoms and will thus show the full isotopic complexity described for the molecular ion.

-

Cleavage of the Carbon-Sulfur Bond: The C-S bond can cleave, leading to the loss of the entire •SO₂Cl group (99 Da for ³⁵Cl). This results in the formation of the halogenated fluorophenyl cation [C₆H₂BrClF]⁺ at m/z 208. This ion will still show an isotopic pattern due to the remaining Br and Cl atoms.

The following diagram illustrates these key fragmentation pathways originating from the molecular ion.

Expected Key Fragments

| Fragment Ion (putative structure) | Key Neutral Loss | m/z (Nominal, for ⁷⁹Br, ³⁵Cl) | Isotopic Signature |

| [C₆H₂BrClFO₂S]⁺ | •Cl | 272 | Contains 1xBr, 1xCl |

| [C₆H₂BrCl₂F]⁺• | SO₂ | 243 | Contains 1xBr, 2xCl |

| [C₆H₂BrClF]⁺ | •SO₂Cl | 208 | Contains 1xBr, 1xCl |

Section 4: Advanced Analysis: Tandem MS (MS/MS) for Structural Confirmation

To unequivocally confirm these fragmentation pathways, tandem mass spectrometry (MS/MS) is the ultimate tool. By isolating a specific precursor ion and subjecting it to fragmentation, one can establish direct parent-daughter relationships between ions.

Experimental Workflow

An MS/MS experiment provides a self-validating system for the proposed fragmentation logic. For instance, we can test the hypothesis that the m/z 272 ion is a direct descendant of the molecular ion.

The logical workflow for such an experiment is as follows:

By performing this experiment, the detection of product ions at m/z 272, 243, and 208 would provide definitive proof of the fragmentation pathways outlined in Section 3.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages the molecule's distinct characteristics for its unambiguous identification. A successful analysis hinges on three pillars:

-

Predictive Analysis: Calculating the exact mass and simulating the complex isotopic pattern created by the presence of both bromine and chlorine is a critical first step for data validation.[1][2][3]

-

Methodical Experimentation: Employing a robust GC-MS method with EI for fragmentation fingerprinting, complemented by CI for molecular weight confirmation, provides a comprehensive dataset.

-

Logical Interpretation: Understanding the fundamental fragmentation mechanisms of sulfonyl chlorides and halogenated aromatics allows for the confident assignment of all major ions in the spectrum, a process that can be definitively confirmed with tandem MS.

By integrating these principles, researchers can confidently characterize this valuable chemical building block, ensuring the integrity and success of their scientific endeavors.

References

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. rsc.org [rsc.org]

- 12. aaqr.org [aaqr.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectrum of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride, a key building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and quality control. We will delve into the theoretical underpinnings of the vibrational modes of this complex molecule, present a detailed experimental protocol for acquiring a high-fidelity IR spectrum, and offer an in-depth interpretation of the spectral data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Spectroscopic Analysis

This compound (CAS No. 1208075-41-5) is a polysubstituted aromatic sulfonyl chloride with the molecular formula C₆H₂BrCl₂FO₂S.[1][2] Its utility in organic synthesis, particularly in the construction of complex molecular scaffolds for drug discovery, necessitates unambiguous structural confirmation. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint by probing the vibrational transitions of a molecule. Each functional group within the molecule absorbs infrared radiation at a characteristic frequency, making IR spectroscopy an invaluable tool for identifying the presence of key structural motifs.

This guide will systematically deconstruct the expected IR spectrum of this compound, correlating specific absorption bands to the vibrational modes of its constituent functional groups. This predictive analysis is grounded in established principles of vibrational spectroscopy and supported by data from analogous structures.

Theoretical Framework: Predicting Vibrational Modes

The infrared spectrum of this compound is anticipated to be complex due to the presence of multiple functional groups and the low symmetry of the molecule. The key vibrational modes can be categorized as follows:

-

Aromatic Ring Vibrations: The tetrasubstituted benzene ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[1][2][3] The carbon-carbon stretching vibrations within the aromatic ring typically produce a series of bands in the 1600-1450 cm⁻¹ region.[3][4][5] Furthermore, the substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which are expected in the 900-675 cm⁻¹ range and can be diagnostic of the arrangement of the remaining hydrogens.[3][6]

-

Sulfonyl Chloride Group Vibrations: The sulfonyl chloride (-SO₂Cl) group is a strong absorber in the mid-infrared region. It is characterized by two intense stretching vibrations corresponding to the symmetric and asymmetric modes of the S=O double bonds. These are typically observed in the ranges of 1410-1370 cm⁻¹ (asymmetric) and 1204-1166 cm⁻¹ (symmetric).[7] The sulfur-chlorine (S-Cl) stretching vibration occurs at a much lower frequency, often below the standard mid-IR range.

-

Carbon-Halogen Vibrations: The vibrations of the carbon-halogen bonds (C-F, C-Cl, and C-Br) are also expected to be present. The C-F stretching vibration is typically found in the 1400-1000 cm⁻¹ region. The C-Cl stretching absorption is generally observed between 850 and 550 cm⁻¹, while the C-Br stretch appears at even lower wavenumbers, typically in the 690-515 cm⁻¹ range.[1] In a complex molecule like this, these bands will be part of the fingerprint region and may be coupled with other vibrations.

The following diagram illustrates the relationship between the functional groups of this compound and their expected IR absorption regions.

Caption: Functional groups of the target molecule and their corresponding IR frequencies.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound, which is a solid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

3.1. Instrumentation and Materials

-

Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

-

This compound (solid).

-

Spatula.

-

Isopropanol or ethanol for cleaning.

-

Lint-free wipes.

3.2. Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

-

Purge the sample compartment with dry air or nitrogen to reduce interference from atmospheric water vapor and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This is a critical self-validating step that measures the absorbance of the ambient atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

-

-

Sample Preparation and Loading:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. A typical setting would be to co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Clean the ATR crystal and press thoroughly with isopropanol and a lint-free wipe after the measurement.

-

The logical flow of this experimental protocol is depicted in the following diagram:

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

In-depth Spectral Interpretation

Based on the theoretical principles discussed, the following table summarizes the predicted IR absorption bands for this compound and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretching |

| 1575 - 1550 | Medium | Aromatic C=C Stretching |

| 1470 - 1440 | Medium | Aromatic C=C Stretching |

| 1390 - 1370 | Strong | Asymmetric S=O Stretching (SO₂Cl) |

| 1190 - 1170 | Strong | Symmetric S=O Stretching (SO₂Cl) |

| 1250 - 1200 | Strong | Aromatic C-F Stretching |

| 880 - 840 | Medium to Strong | C-H Out-of-Plane Bending |

| 750 - 700 | Medium | Aromatic C-Cl Stretching |

| 680 - 640 | Medium | Aromatic C-Br Stretching |

Detailed Analysis:

-

3100 - 3000 cm⁻¹: The presence of weak to medium bands in this region would be a clear indication of the C-H bonds on the aromatic ring.[8]

-

1575 - 1440 cm⁻¹: A pair of medium intensity bands in this region is characteristic of the C=C stretching vibrations within the benzene ring, confirming the aromatic core of the molecule.[3][4]

-

1390 - 1370 cm⁻¹ and 1190 - 1170 cm⁻¹: The two most intense bands in the spectrum are expected in these regions, corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, respectively.[7] The high intensity of these bands is due to the large change in dipole moment during these vibrations.

-

1250 - 1200 cm⁻¹: A strong band in this area is anticipated for the C-F stretching vibration.

-

880 - 840 cm⁻¹: A medium to strong band in this region is likely due to the out-of-plane bending of the two adjacent C-H bonds on the aromatic ring.

-

Below 800 cm⁻¹ (Fingerprint Region): This region will contain a complex pattern of absorptions arising from C-Cl and C-Br stretching, as well as various bending vibrations of the entire molecule. While specific assignments are challenging, the overall pattern is unique to the molecule's structure.

Conclusion: A Self-Validating Spectroscopic Approach

The combination of a robust theoretical framework for predicting vibrational modes and a meticulous experimental protocol provides a self-validating system for the analysis of this compound. The presence of strong, characteristic bands for the sulfonyl chloride group, coupled with the expected absorptions for the substituted aromatic ring, allows for a high degree of confidence in structural verification. Any significant deviation from the predicted spectrum would warrant further investigation into the sample's purity or identity. This guide serves as a foundational resource for scientists employing IR spectroscopy in their research and development endeavors.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. acdlabs.com [acdlabs.com]

- 8. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Reactivity and Application of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride (CAS No. 1208075-41-5). This polysubstituted aromatic sulfonyl chloride is a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The unique arrangement of its substituents—a highly reactive sulfonyl chloride group and a benzene ring activated and functionalized with bromo, chloro, and fluoro groups—offers a rich landscape for a variety of chemical transformations. This guide will delve into the core reactivity of the sulfonyl chloride moiety, the potential for nucleophilic aromatic substitution, and the utility of the aryl halides in cross-coupling reactions. Detailed, field-proven experimental protocols, safety considerations, and an analysis of the molecule's structural features will be presented to enable researchers to effectively harness the synthetic potential of this compound.

Introduction: A Molecule of Strategic Importance

This compound is a solid, crystalline compound with the molecular formula C₆H₂BrCl₂FO₂S and a molecular weight of 307.95 g/mol .[1][2] Its significance as a synthetic intermediate stems from the convergence of two key reactive centers within a single molecule: the highly electrophilic sulfonyl chloride group and the multi-halogenated benzene ring. The sulfonyl chloride functional group is a cornerstone in the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The presence of three distinct halogen atoms on the aromatic ring not only modulates the electronic properties of the molecule but also provides multiple handles for further synthetic diversification through reactions such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling. This guide will provide a detailed exploration of these reactive pathways, offering both mechanistic insights and practical, actionable protocols.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its successful application in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1208075-41-5 | [3] |

| Molecular Formula | C₆H₂BrCl₂FO₂S | [1] |

| Molecular Weight | 307.95 g/mol | [1] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [1][4] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two aromatic protons. The coupling constants will be indicative of their relative positions.

-

¹³C NMR: The spectrum will display six distinct signals in the aromatic region (δ 110-150 ppm), corresponding to the six carbon atoms of the benzene ring. The carbon attached to the sulfonyl chloride group will be the most downfield.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the adjacent aromatic protons.

-

FT-IR: Characteristic strong absorption bands are expected for the S=O stretching of the sulfonyl chloride group (around 1380 cm⁻¹ and 1180 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The molecular ion peak (M⁺) would be observed around m/z 306/308/310.

Synthesis of this compound

The most plausible and industrially scalable synthesis of this compound involves a Sandmeyer-type reaction starting from the corresponding aniline, 4-bromo-5-chloro-2-fluoroaniline.[7][8] This well-established transformation allows for the regioselective introduction of the sulfonyl chloride group.

Conceptual Workflow for Synthesis

References

- 1. 1208076-22-5|4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1208075-41-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 4-Bromobenzenesulfonyl chloride(98-58-8) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride [cymitquimica.com]

- 7. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis Landscape: A Technical Guide to the Stability and Storage of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, the integrity of starting materials and intermediates is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride, a key building block in modern medicinal chemistry. As a senior application scientist, this document synthesizes established chemical principles with practical, field-proven insights to ensure the long-term viability and reactivity of this crucial reagent.

Core Molecular Attributes and Physicochemical Properties

This compound (CAS 1208075-41-5) is a polysubstituted aromatic sulfonyl chloride.[1][2][3][][5] Its utility in drug discovery stems from the highly reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form sulfonamides, sulfonates, and other sulfur-containing functional groups. The specific arrangement of halogen substituents on the benzene ring provides a unique electronic and steric profile, influencing its reactivity and the properties of its derivatives.

dot graph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Structure of this compound.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1208075-41-5 | [1][2] |

| Molecular Formula | C₆H₂BrCl₂FO₂S | [1] |

| Molecular Weight | 307.95 g/mol | [1] |

| Appearance | Solid | [6] |

| Purity | Typically ≥97% | [1] |

Table 1: Physicochemical Properties of this compound.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the sulfonyl chloride group. Several factors can contribute to its degradation, with hydrolysis being the most significant.

Hydrolytic Stability

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid.[6][7] This reaction is generally slow in cold water but accelerates with increasing temperature.[7][8] The presence of moisture in the storage environment or in solvents used for reactions is a primary cause of degradation.

The mechanism of hydrolysis for benzenesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2) type reaction at the sulfur atom. The electron-withdrawing nature of the halogen substituents (Bromo, Chloro, Fluoro) on the aromatic ring of the target molecule is expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.

dot graph "Hydrolysis_Pathway" { graph [bgcolor="#F1F3F4", rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Primary Degradation Pathway: Hydrolysis.

Thermal Stability

Photostability